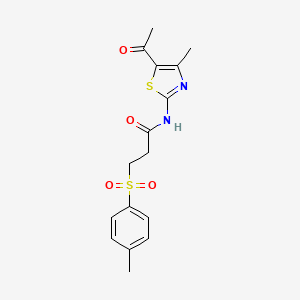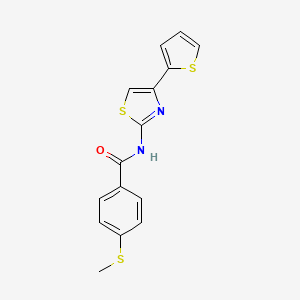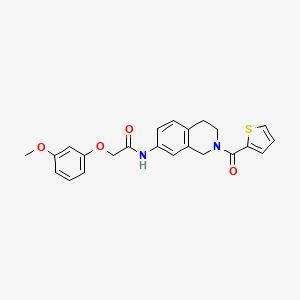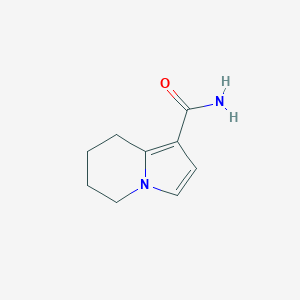
N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide” is a derivative of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide . These derivatives are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases .
Synthesis Analysis
The synthesis of a total eight derivatives of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide derivatives has been reported . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .Molecular Structure Analysis
The molecular structure of these derivatives has been characterized using techniques such as NMR, FTIR, and elemental analysis .Chemical Reactions Analysis
The synthesized compounds were tested for biological activities including antioxidant, antibacterial, antifungal, and α-glucosidase . The results were further supported by molecular docking studies .Aplicaciones Científicas De Investigación
Multi-Target-Directed Ligands
N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives have been identified as multi-target-directed ligands . This means they can interact with multiple biological targets, which makes them potential candidates for the treatment of complex diseases that involve multiple biological pathways .
Antioxidant Properties
The compound and its derivatives have shown significant antioxidant properties . For instance, compound 3h (one of the derivatives) was found to have the maximum antioxidant properties compared to the rest of the derivatives .
Antibacterial Activity
Some derivatives of the compound, specifically compounds 3d and 3h, have shown significant antibacterial activity . This suggests potential applications in the development of new antibacterial agents .
Antifungal Activity
The compound also has antifungal properties. For example, compound 3a showed significant fungicidal activity, with a zone of inhibition up to 24 mm . This suggests potential applications in the development of new antifungal agents .
α-Glucosidase Inhibition
The compound and its derivatives have shown significant α-glucosidase inhibition activity . Specifically, compound 3h showed the highest enzyme inhibition activity, followed by compound 3c . This suggests potential applications in the treatment of diseases like diabetes, where α-glucosidase inhibitors are used to slow down carbohydrate digestion and thus reduce blood sugar levels .
Drug-Like Molecules
The derivatives of the compound represent drug-like molecules with a well-developed structure-activity relationship . This means they have properties that are predictive of a good pharmacokinetic profile in the human body, making them potential candidates for drug development .
Direcciones Futuras
The data revealed that most of the derivatives are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases . This suggests that “N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide” and its derivatives could be promising candidates for future drug development.
Mecanismo De Acción
Target of Action
N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide, also known as N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide, is a multi-target-directed ligand It has been tested for various biological activities, including antioxidant, antibacterial, antifungal, and α-glucosidase inhibition .
Mode of Action
It is known that the compound interacts with its targets to exert its biological effects . For instance, it has shown significant antioxidant properties and enzyme inhibition activity .
Biochemical Pathways
Given its antioxidant and enzyme inhibition activities, it can be inferred that it may affect pathways related to oxidative stress and carbohydrate metabolism .
Result of Action
The compound has shown significant antioxidant properties, with one derivative (3h) showing the highest antioxidant activity . It has also demonstrated antibacterial and antifungal activities, with certain derivatives acting as significant bacterial and fungal inhibitors . Furthermore, it has shown α-glucosidase inhibition activity, with derivative 3h exhibiting the highest enzyme inhibition activity .
Propiedades
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-10-4-6-13(7-5-10)24(21,22)9-8-14(20)18-16-17-11(2)15(23-16)12(3)19/h4-7H,8-9H2,1-3H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGHWKWSSTULNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=C(S2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Bromomethyl)phenyl]tributylstannane](/img/structure/B2959189.png)
![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2959192.png)
![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2959195.png)
![1-(2,6-Dimethylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2959197.png)
![5-Methyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2959198.png)
![5-Benzyl-3-[(4-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2959199.png)

![6-(2-Fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2959201.png)

![3-[(Tetrahydro-furan-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2959205.png)

![N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride](/img/structure/B2959210.png)

